2-(Methylsulfonyl)phenol

pKa acidity regioisomer

Regioisomer misidentification in synthesis or SAR screening compromises data integrity. 2-(Methylsulfonyl)phenol is the ortho isomer, confirmed by intramolecular O-H···O=S hydrogen bonding, a distinct pKa (~6.83), and exclusive utility in asymmetric dynamic kinetic resolution (≤79% yield, ≤95% ee). • ≥98% purity (HPLC), white solid. • Storage at RT; ships ambient. • Research & bulk quantities available.

Molecular Formula C7H8O3S
Molecular Weight 172.2 g/mol
CAS No. 27489-33-4
Cat. No. B1297659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)phenol
CAS27489-33-4
Molecular FormulaC7H8O3S
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1O
InChIInChI=1S/C7H8O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,8H,1H3
InChIKeyZWTZHHHSRDUVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfonyl)phenol – Ortho-Substituted Building Block


2-(Methylsulfonyl)phenol is a bifunctional aromatic compound bearing a phenolic hydroxyl group and a methylsulfonyl (-SO₂CH₃) substituent at the ortho position . With a molecular formula of C₇H₈O₃S and a molecular weight of 172.2 g·mol⁻¹, the compound is supplied as a white solid with a melting point of 88.0–90.0 °C and a typical purity of ≥97.5% by HPLC . The ortho arrangement of the electron-withdrawing sulfonyl group adjacent to the hydroxyl group imparts distinct physicochemical properties—including enhanced acidity and the capacity for intramolecular hydrogen bonding—that differentiate it from its meta and para regioisomers and govern its behaviour in both synthetic and biological contexts .

Ortho-substituted aromatic building block with bifunctional hydroxyl and methylsulfonyl groups
Supports synthetic routes requiring intramolecular hydrogen-bond control or ortho-quinone methide intermediates
White solid with defined melting point and ≥97.5% HPLC purity for reproducible research workflows

2-(Methylsulfonyl)phenol: Regioisomer-Specific Properties


Although the three (methylsulfonyl)phenol regioisomers share the same molecular formula, their substitution pattern dictates markedly different chemical and biological behaviour [1]. The ortho isomer is a significantly stronger acid (pKa ≈ 6.83) than the para isomer (pKa = 7.83) due to the proximity of the electron-withdrawing sulfonyl group [1]. Critically, only the ortho isomer can engage in a stabilising intramolecular O–H···O=S hydrogen bond, a chelation effect confirmed by IR and NMR spectroscopy that alters solubility, reactivity, and molecular recognition [2]. In biological systems, the positional isomerism translates into stark activity differences: para-methylsulfonylphenylglycerol inhibits Bacillus colony spreading (IC₅₀ = 16 µM), whereas the ortho and meta analogues are inactive [3]. Consequently, treating the regioisomers as interchangeable would compromise synthetic outcomes, screening hit validity, and structure-activity-relationship (SAR) interpretation.

Regioisomer
Ortho isomer has markedly different pKa and ionisation state; para isomer cannot form intramolecular hydrogen bond, altering reactivity and recognition
Bioactivity
Ortho isomer is inactive in Bacillus colony-spreading assays where para is active; regioisomers are not interchangeable for SAR studies
Synthesis
Only ortho isomer can generate ortho-quinone methide for enantioselective DKR; meta/para isomers cannot access this reactivity manifold

2-(Methylsulfonyl)phenol: Quantitative Comparison


Acidity: Ortho vs. Para Ionization Difference

The phenolic pKa of 2-(methylsulfonyl)phenol is predicted to be 6.83 ± 0.30 . In contrast, the para isomer, 4-(methylsulfonyl)phenol, has an experimentally determined pKa of 7.83 at 25 °C [1]. The ~1.0 unit difference means that at physiological pH 7.4 the ortho isomer is predominantly deprotonated (phenolate form), whereas the para isomer remains largely protonated. This shift in ionisation directly affects membrane permeability, protein binding, and reactivity in nucleophilic reactions.

Acidity: Ortho vs. Para
Cross-study comparable
ΔpKa ≈ –1.0
Ortho pKa ≈ 6.83; Para pKa = 7.83 at 25°C
Ortho isomer is ~10× more acidic, altering speciation at assay pH
Predicted vs. experimental values; context-dependent
pKa acidity regioisomer ionisation state

Intramolecular Hydrogen Bonding: Spectroscopic Evidence

IR and NMR studies of o-hydroxyphenyl methyl sulfone (2-(methylsulfonyl)phenol) demonstrate that the compound exists predominantly in a chelated form stabilised by an intramolecular O–H···O=S hydrogen bond [1]. This interaction is geometrically impossible for the para isomer. The chelation reduces the solvent-exposed polarity of the hydroxyl group and locks the molecule into a specific conformation, influencing both its chemical reactivity (e.g., in electrophilic aromatic substitution) and its recognition by biological targets.

Intramolecular H-Bonding
Head-to-head
Chelated O–H···O=S
Confirmed by IR ν(OH) shift and NMR
H-bond alters hydrophilicity and conformation relative to para isomer
Qualitative difference; para isomer cannot form this bond
hydrogen bond chelation IR spectroscopy NMR conformational analysis

Colony Spreading Inhibition: Ortho vs. Para Activity

In a quantitative colony-spreading assay, p-methylsulfonylphenylglycerol (p-SPG) inhibited B. subtilis colony spreading with an average IC₅₀ of 16 µM (3–5 µg·mL⁻¹) [1]. The corresponding ortho and meta analogues were tested and found to be inactive, demonstrating that the para substitution pattern is obligatory for this biological activity [1]. Although the tested compounds are phenylglycerol derivatives rather than the simple phenols, the regioisomeric activity dichotomy provides a class-level inference that the position of the methylsulfonyl group on the aromatic ring is a critical determinant of bioactivity.

Colony Spreading Inhibition
Class-level inference
Ortho inactive vs. Para IC₅₀ = 12–16 µM
B. subtilis and B. anthracis agar assay
Regioisomer activity cliff for antimicrobial screening context
Phenylglycerol derivative data; class-level inference for phenol
antibacterial colony spreading Bacillus subtilis Bacillus anthracis structure-activity relationship

Dynamic Kinetic Resolution via ortho-Quinone Methide

2-Sulfonylalkyl phenols—the class to which 2-(methylsulfonyl)phenol belongs—undergo dynamic kinetic resolution (DKR) with allenic esters in the presence of Et₃N and a cinchonine-derived nucleophilic catalyst, affording chiral benzylic sulfones in 57–79% yield with good to excellent enantioselectivity (85–95% ee) [1]. This transformation proceeds through an ortho-quinone methide (o-QM) intermediate that can only form when the sulfonylalkyl group occupies the ortho position relative to the hydroxyl group [1]. The para and meta isomers cannot generate the requisite o-QM species and are therefore incompetent in this DKR manifold.

Dynamic Kinetic Resolution
Class-level inference
57–79% yield, 85–95% ee
Allenic esters, cinchonine catalyst, CH₂Cl₂, rt
Ortho requirement for ortho-quinone methide pathway; meta/para incompetent
2-Sulfonylalkyl phenol class evidence
dynamic kinetic resolution enantioselective synthesis ortho-quinone methide chiral benzylic sulfones

Melting Point and Appearance Comparison

The ortho isomer 2-(methylsulfonyl)phenol is supplied as a white solid with a melting range of 88.0–90.0 °C and a purity of ≥97.5% by HPLC . The para isomer 4-(methylsulfonyl)phenol is described as a tan to pink-brown powder with a melting range of 90–95 °C [1]. The lower and sharper melting range of the ortho isomer, combined with its white colour, facilitates visual inspection for purity and may simplify formulation or recrystallisation steps in laboratory workflows.

Melting Point & Appearance
Cross-study comparable
Ortho m.p. 88.0–90.0 °C, white solid
Para m.p. 90–95 °C, tan to pink-brown powder
Distinct identity check and handling property
Commercial specification comparison
melting point physical form crystallinity handling

Specification Consistency and Purity

2-(Methylsulfonyl)phenol is commercially available from Thermo Scientific Chemicals (formerly Acros Organics) in 1 g and 5 g quantities with a guaranteed minimum purity of 97.5% by HPLC . The product specification includes authenticated infrared spectrum and defined melting point (88.0–90.0 °C), providing a reliable identity and purity benchmark . In contrast, many suppliers of the meta and para isomers offer lower purity grades or less thoroughly characterised material, which can introduce variability in reaction outcomes or biological assay results.

Specification Consistency
Supporting evidence
≥97.5% HPLC, authenticated IR
Thermo Scientific Chemicals specification
Well-defined purity benchmark reduces batch variability risk
Supplier-dependent; verify for other sources
commercial availability purity specification quality control reproducibility

2-(Methylsulfonyl)phenol: Application Scenarios


Chiral Benzylic Sulfone Synthesis via Dynamic Kinetic Resolution

Research groups pursuing asymmetric C–C bond formation should select 2-(methylsulfonyl)phenol as the preferred ortho isomer because it is the only regioisomer capable of generating the ortho-quinone methide intermediate required for dynamic kinetic resolution with allenic esters, affording chiral benzylic sulfones in up to 79% yield and 95% ee [1].

SAR Studies: Colony Spreading Inhibitors

For structure-activity relationship studies on Bacillus colony-spreading inhibitors, 2-(methylsulfonyl)phenol serves as the ortho-regioisomer reference point. Direct comparative data show that the para analogue is active (IC₅₀ = 12–16 µM) while the ortho analogue is inactive, making separate procurement of each isomer essential for mapping the regioisomeric activity landscape [2].

Physicochemical Profiling and Ionization-Dependent Assays

The ~1.0 unit pKa difference between 2-(methylsulfonyl)phenol (≈6.83) and 4-(methylsulfonyl)phenol (7.83) [3] dictates that only the ortho isomer exists predominantly as the phenolate at physiological pH. Researchers designing permeability, solubility, or target-binding assays at pH 7.4 must account for this speciation difference when selecting the appropriate isomer.

Synthetic Building Block with Hydrogen Bond Control

When a synthetic route requires a phenol that can form a persistent intramolecular hydrogen bond to modulate nucleophilicity or direct electrophilic substitution, 2-(methylsulfonyl)phenol is the only regioisomer that provides the chelated O–H···O=S conformation confirmed by IR and NMR spectroscopy [4].

Application
Selection Property
Validation Focus
Enantioselective DKR synthesis
Ortho-quinone methide precursor capability
Reactivity validation with allenic ester substrates
Antimicrobial SAR studies
Regioisomer-specific inactivity reference
Colony-spreading assay endpoint review
Ionisation-dependent assays
Lower pKa and phenolate predominance at pH 7.4
Speciation verification under assay conditions
Hydrogen-bond-controlled synthesis
Intramolecular O–H···O=S chelation
Spectroscopic confirmation of chelated conformation

Technical Documentation Hub

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53 linked technical documents
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